

In-depth Technical Guide: Dhfr-IN-10 (C₂₀H₁₄BrN₃S₃)

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Compound of Interest

Compound Name: Dhfr-IN-10

Cat. No.: B12375249

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Abstract

Dhfr-IN-10, a compound with the molecular formula C₂₀H₁₄BrN₃S₃, has been identified as a potent inhibitor of dihydrofolate reductase (DHFR) from *Mycobacterium tuberculosis* (Mtb). This technical guide provides a comprehensive overview of the available data on **Dhfr-IN-10**, including its chemical properties, biological activity, and the underlying mechanism of action. The information is presented to support further research and development of this compound as a potential anti-tubercular agent.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.^{[1][2]} It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.^[2] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.^[3] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.^{[3][4]}

In *Mycobacterium tuberculosis*, the causative agent of tuberculosis, DHFR is essential for survival and replication.^[1] The development of novel and selective Mtb-DHFR inhibitors is a key strategy to combat the rise of multidrug-resistant tuberculosis.

Chemical and Physical Properties of Dhfr-IN-10

Dhfr-IN-10, also referred to as compound 4c, is a complex heterocyclic molecule. While the definitive primary source for its synthesis is not readily available in the public domain, its systematic name is believed to be 4-(4-bromobenzylidene)-2-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

Table 1: Physicochemical Properties of **Dhfr-IN-10**

Property	Value
Molecular Formula	C20H14BrN3S3
Molecular Weight	516.45 g/mol
Appearance	(Not explicitly reported, likely a solid)
Solubility	(Not explicitly reported)
Stability	(Not explicitly reported)

Biological Activity and Potency

Dhfr-IN-10 has demonstrated potent inhibitory activity against the DHFR enzyme from *Mycobacterium tuberculosis*.

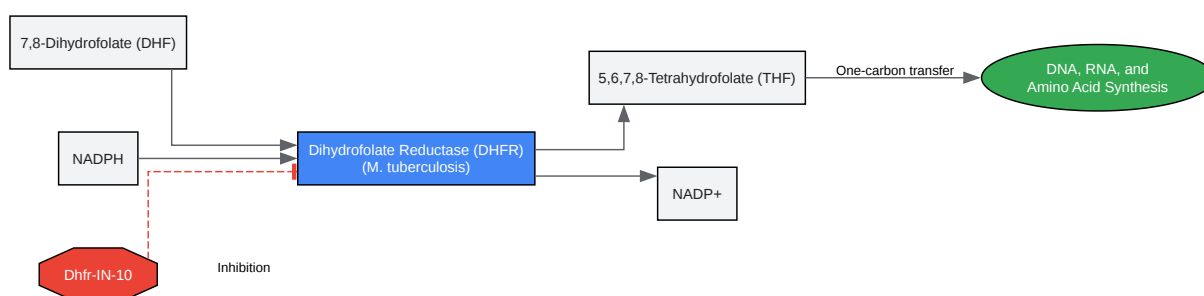
Table 2: In Vitro Inhibitory Activity of **Dhfr-IN-10**

Target Enzyme	Assay Type	IC50 (μM)
<i>Mycobacterium tuberculosis</i> DHFR	Enzymatic Assay	4.21

This data indicates that **Dhfr-IN-10** is a promising candidate for further investigation as an anti-tubercular agent.

Mechanism of Action: The Folate Synthesis Pathway

Dhfr-IN-10 acts by inhibiting the dihydrofolate reductase enzyme within the folate synthesis pathway of *Mycobacterium tuberculosis*. This inhibition blocks the conversion of DHF to THF, leading to a depletion of essential precursors for DNA and protein synthesis, ultimately resulting in bacterial cell death.



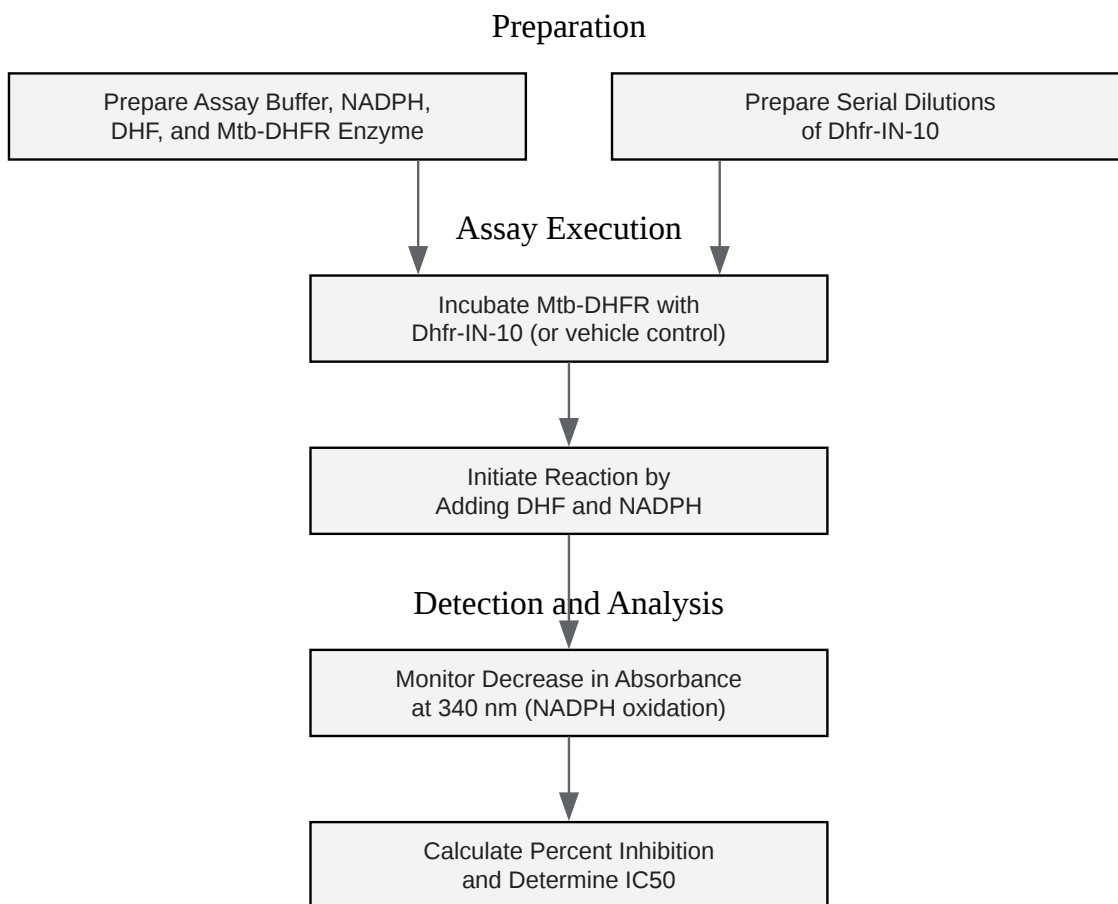
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Figure 1. Inhibition of the DHFR pathway by **Dhfr-IN-10**.

Experimental Protocols

While the specific experimental details for the determination of the IC₅₀ of **Dhfr-IN-10** are not available in the public literature, a general methodology for a *Mycobacterium tuberculosis* DHFR inhibition assay can be outlined based on established protocols.

General Workflow for Mtb-DHFR Inhibition Assay



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Figure 2. General workflow for a DHFR inhibition assay.

Detailed Spectrophotometric Assay Protocol

A common method for measuring DHFR activity is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

- Reagents and Buffers:
 - Assay Buffer: Typically a potassium phosphate buffer (pH 7.0) containing a reducing agent like dithiothreitol (DTT).

- Mtb DHFR Enzyme: Purified recombinant enzyme.
- NADPH Solution: Prepared fresh in assay buffer.
- Dihydrofolate (DHF) Solution: Prepared fresh in assay buffer.
- Test Compound: **Dhfr-IN-10** dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Assay Procedure:
 - In a 96-well UV-transparent microplate, add the assay buffer, Mtb-DHFR enzyme, and varying concentrations of **Dhfr-IN-10** or vehicle control.
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding a mixture of NADPH and DHF.
 - Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
 - Determine the percentage of inhibition relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Future Directions

The potent in vitro activity of **Dhfr-IN-10** against Mtb-DHFR warrants further investigation. Key future research directions include:

- Confirmation of Chemical Structure: Definitive synthesis and structural elucidation of **Dhfr-IN-10**.
- Whole-Cell Activity: Evaluation of the compound's efficacy against whole M. tuberculosis cells, including drug-resistant strains.
- Selectivity Profiling: Assessment of the inhibitory activity against human DHFR to determine its selectivity index.
- Mechanism of Action Studies: Further biochemical and biophysical studies to characterize the binding mode of **Dhfr-IN-10** to Mtb-DHFR.
- Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the drug-like properties and safety profile of the compound.

Conclusion

Dhfr-IN-10 is a promising inhibitor of Mycobacterium tuberculosis dihydrofolate reductase. Its potent enzymatic inhibition suggests that it could serve as a valuable lead compound in the development of new anti-tubercular therapies. Further research to fully characterize its chemical and biological properties is essential to advance this compound through the drug discovery pipeline.

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